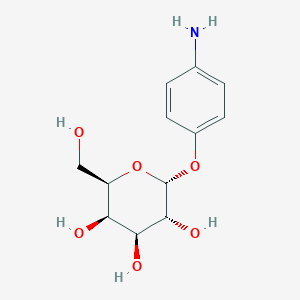

4-Aminophenyl-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminophenyl-alpha-D-glucopyranoside is a biomedical compound utilized in the domain of drug discovery . It exhibits promise in combating diverse ailments such as cancer, diabetes, and neurodegenerative disorders . It is used to create derivitized agarose beads useful for the analysis of the surfaces of cancer cells . It is also used to derivatize biocompatible single-crystalline gold tabular nanoparticles, nanoprisms (NPRs) to improve their stability and cellular uptake .

Molecular Structure Analysis

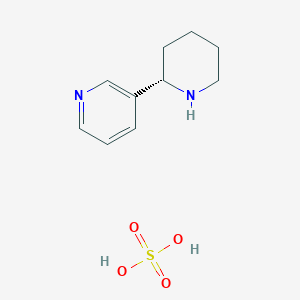

The molecular structure of 4-Aminophenyl-alpha-D-glucopyranoside is represented by the formula C12H17NO6 . It has a molecular weight of 271.27 . The SMILES string representation is Nc1ccc (OC2OC (CO)C (O)C (O)C2O)cc1 .Chemical Reactions Analysis

4-Aminophenyl-alpha-D-glucopyranoside is involved in various chemical reactions. For instance, it is used to create derivitized agarose beads for the analysis of the surfaces of cancer cells . It is also used to derivatize biocompatible single-crystalline gold tabular nanoparticles, nanoprisms (NPRs), to improve their stability and cellular uptake .Physical And Chemical Properties Analysis

4-Aminophenyl-alpha-D-glucopyranoside is a powder with an optical activity of [α]/D -65.00 to -59.00°, c = 9.00-11.00 mg/mL in water . It is soluble in water at 49.00-51.00 mg/mL, clear to slightly hazy, colorless to light yellow . It has a density of 1.517 and a boiling point of 556℃ . The melting point is 185-186℃ .Aplicaciones Científicas De Investigación

Monitoring α-Glucosidase Activity

4-Aminophenyl-alpha-D-glucopyranoside is used in the development of fluorescence strategies to monitor α-glucosidase (α-Glu) activity . In this application, 4-Nitrophenyl-α-D-glucopyranoside (NGP) is selected as the substrate, which is further hydrolyzed to yield 4-NP through the catalysis of α-Glu . The quenching efficiency is positively correlated to the concentration of α-Glu .

Screening α-Glucosidase Inhibitors

This compound is also used in the screening of α-Glu inhibitors from Chinese herbal medicines . The inhibitory effects of the extracts from four Chinese herbal medicines on the α-Glu activity have been studied . The IC 50 values of extracts from the rind of Punica granatum L. and Momordica grosvenorii Swingle are 0.23 and 0.37 g/L, respectively, so they show obvious inhibitory effects on α-Glu .

Development of Fluorescence Sensing Strategies

4-Aminophenyl-alpha-D-glucopyranoside plays a crucial role in the development of fluorescence sensing strategies . Fluorescence sensing is performed mainly through target analyte-mediated fluorescence enhancement (“turn-on”) or fluorescence quenching (“turn-off”) .

Assessment of Enzyme Activity

The compound is used in the development of strategies to assess enzyme activity . The membrane bound and isolated enzyme activity could be well assessed through this developed strategy because GAA could specifically catalyze the magnetic nanoparticles/4-aminophenyl-α-D-glucopyranoside (MNPs/pAPG) into the MNPs/pAP which had no binding ability with the pyrene boric acid (PBA) .

Development of Colorimetric Sensing Strategies

4-Aminophenyl-alpha-D-glucopyranoside is used in the development of colorimetric sensing strategies . This application allows for the detection of α-Glu activity in human serum samples .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl-alpha-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)